molecular formula C21H35FN2O5 B13431413 3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13431413
M. Wt: 414.5 g/mol
InChI Key: DHFLLUJSJWHELF-GSEOLPGOSA-N
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Description

3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the oxolan ring, followed by the introduction of the fluoro and hydroxy groups. The pyrimidine ring is then synthesized and attached to the oxolan ring. The final step involves the addition of the dodecyl chain. Reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different alkyl or aryl groups .

Scientific Research Applications

3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The fluoro and hydroxy groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 2’'-O-Methyluridine
  • 2-Thioadenosine

Properties

Molecular Formula

C21H35FN2O5

Molecular Weight

414.5 g/mol

IUPAC Name

3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H35FN2O5/c1-2-3-4-5-6-7-8-9-10-11-13-23-17(26)12-14-24(21(23)28)20-18(22)19(27)16(15-25)29-20/h12,14,16,18-20,25,27H,2-11,13,15H2,1H3/t16-,18+,19-,20-/m1/s1

InChI Key

DHFLLUJSJWHELF-GSEOLPGOSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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